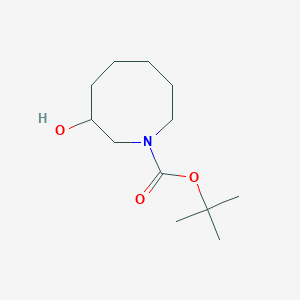

Tert-butyl 3-hydroxyazocane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxyazocane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(14)9-13/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOQXDSGRSCNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Hydroxyazocane 1 Carboxylate

Established Synthetic Pathways to the Azocane (B75157) Core

Established methods for synthesizing the azocane ring system primarily rely on intramolecular cyclization or ring-expansion strategies. These pathways are designed to control the regiochemistry and, increasingly, the stereochemistry of the final product.

Ring-Closure Approaches for Eight-Membered Nitrogen Heterocycles

The formation of the eight-membered azocane ring is a formidable task in synthetic chemistry. rsc.org Several transition-metal-catalyzed reactions have been developed to address this challenge efficiently.

One notable method is a Rhodium-catalyzed cycloaddition–fragmentation process . This approach utilizes N-cyclopropylacrylamides as substrates. In the presence of a cationic Rh(I) catalyst and carbon monoxide, a rhodacyclopentanone intermediate is formed. Subsequent insertion of the alkene component, followed by fragmentation, yields the functionalized azocane core. acs.org This method expands the utility of rhodium catalysis beyond simple C-C bond formation. acs.org

Another powerful strategy involves a Nickel-catalyzed intramolecular cycloetherification followed by a Claisen rearrangement . This sequence can produce hexahydroazocin-3-ones, which are direct precursors to 3-hydroxyazocanes. The process is operationally simple and demonstrates tolerance for a variety of functional groups, making it a versatile entry point to these medium-sized rings. nih.gov

Ring expansion of smaller, more readily available ring systems also provides an effective pathway. For instance, trifluoromethyl-substituted piperidines can undergo a metal-free ring expansion through a bicyclic azetidinium intermediate to form trifluoromethyl azocanes. researchgate.net Similarly, a tandem copper-catalyzed C-N bond formation followed by a ring-expansion process has been developed to create medium-ring heterocycles from β-lactam precursors. nih.gov

| Methodology | Catalyst/Reagent | Key Precursor Type | Key Intermediate | Reference |

|---|---|---|---|---|

| Cycloaddition-Fragmentation | Cationic Rh(I)/CO | N-cyclopropylacrylamide | Rhodacyclopentanone | acs.org |

| Cycloetherification-Claisen Rearrangement | Nickel Catalyst | Tertiary/Secondary Alcohol with Vinyl Halide | Allyl Vinyl Ether | nih.gov |

| Migratory Ring Expansion | LDA/DMPU | Benzylic Urea of smaller N-heterocycle | Organolithium Anion | chemistryviews.orgbris.ac.uk |

| Tandem C-N Coupling/Ring Expansion | Copper Catalyst/Acetic Acid | β-lactam with Aryl Halide | N-Aryl-β-lactam | nih.gov |

Functional Group Interconversions Leading to the 3-Hydroxyl Moiety

Once the azocane ring is formed, particularly as a ketone precursor such as tert-butyl 3-oxoazocane-1-carboxylate, the introduction of the 3-hydroxyl group is typically achieved through a functional group interconversion. The most common method is the reduction of the ketone.

The choice of reducing agent is critical as it can influence the stereochemical outcome of the reaction, yielding either the cis or trans diastereomer of the alcohol.

Sodium borohydride (NaBH₄) is a mild and common reducing agent that can convert the ketone to the corresponding secondary alcohol.

More sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®) , often provide higher diastereoselectivity by approaching the carbonyl from the less hindered face.

Alternatively, if an appropriate enol ether or enamine of the azocane ring can be prepared, hydroboration-oxidation can be employed to install the hydroxyl group, often with predictable regiochemistry and stereochemistry.

Stereoselective Synthesis of Chiral Isomers of 3-Hydroxyazocanes

Achieving stereoselectivity in the synthesis of 3-hydroxyazocanes is a significant challenge, crucial for applications in medicinal chemistry. Enantioselective synthesis of eight-membered N-heterocycles remains a difficult area in organic synthesis. acs.org

Substrate-controlled synthesis relies on existing stereocenters in the precursor molecule to direct the stereochemical outcome of subsequent reactions. For example, a chiral substituent on the azocane ring can direct the approach of a reducing agent to one face of a 3-oxoazocane precursor, leading to a diastereomerically enriched product.

Reagent-controlled synthesis employs chiral reagents or catalysts to induce stereoselectivity.

Asymmetric Reduction : The reduction of a prochiral 3-oxoazocane precursor can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Alpine Borane®) or through catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-BINAP).

Catalytic Asymmetric Cyclization : Recent advances have focused on creating the chiral center during the ring-formation step itself. For example, a sequential asymmetric conjugate addition/cyclization reaction between benzofuran-derived azadienes and ynones has been developed using a combination of squaramide and DBU catalysis, providing direct access to chiral eight-membered N-heterocycles. acs.org Organocatalytic methods, using bifunctional aminocatalysts, have also been employed in ring-expansion cascades to prepare functionalized eight-membered benzolactams with high enantioselectivity. researchgate.net

Novel and Green Synthesis Techniques

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methods. The synthesis of complex molecules like tert-butyl 3-hydroxyazocane-1-carboxylate benefits from these advancements, particularly through novel catalytic systems and process technologies like flow chemistry.

Catalytic Methods for Azocane Ring Formation and Functionalization

Transition metal catalysis is central to many modern strategies for constructing the azocane core. As previously mentioned, rhodium, nickel, and copper catalysts enable ring-closure and ring-expansion reactions that would be difficult to achieve through traditional methods. acs.orgnih.govnih.gov These catalytic cycles often operate under milder conditions and with greater efficiency than stoichiometric approaches.

Beyond ring formation, catalytic methods can also be used for the functionalization of the pre-formed azocane ring. For instance, late-stage C-H functionalization is a powerful tool for modifying complex molecules. nih.gov Amine organocatalysis has been shown to be effective for the remote, chemoselective C(sp³)–H hydroxylation of various substrates. nih.gov Such a strategy could potentially be applied to a Boc-protected azocane to directly install the hydroxyl group at the C3 position, avoiding the need for a ketone intermediate and representing a more atom-economical pathway.

| Catalyst Type | Application | Advantages | Reference |

|---|---|---|---|

| Rhodium(I) Complexes | Ring Formation (Cycloaddition-Fragmentation) | High efficiency for medium-ring synthesis. | acs.org |

| Nickel(0) Complexes | Ring Formation (Cycloetherification) | Good functional group tolerance. | nih.gov |

| Chiral Brønsted Acid/Organocatalyst | Enantioselective Ring Expansion/Cyclization | Access to chiral, non-racemic products. | researchgate.netacs.org |

| Amine Organocatalyst (e.g., Azocane•HOTf) | C-H Hydroxylation (Functionalization) | Potential for late-stage, metal-free hydroxylation. | nih.gov |

Flow Chemistry Applications in the Synthesis of Azocane Derivatives

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govmtak.hu

While specific literature on the flow synthesis of this compound is scarce, the principles of flow chemistry can be applied to its synthesis.

Ring Formation : Cyclization reactions to form medium-sized rings often require high dilution to suppress intermolecular side reactions. In flow chemistry, the absence of back-mixing in plug flow reactors mimics high-dilution conditions, potentially improving the yield of the desired azocane ring.

Handling of Hazardous Reagents : If the synthesis involves hazardous intermediates or reagents, a flow setup minimizes the volume of reactive material present at any given time, significantly improving safety. mtak.hu

Multi-step Telescoping : The synthesis of the target molecule likely involves multiple steps (e.g., protection, cyclization, reduction). Flow chemistry allows for the "telescoping" of these steps into a continuous sequence without the need to isolate and purify intermediates, drastically reducing time and waste. uc.ptnih.gov For example, a flow reactor could be set up where the output from a cyclization step is directly fed into a packed-bed reactor containing an immobilized reducing agent to perform the ketone reduction in-line.

The application of continuous flow technology holds promise for making the synthesis of complex heterocyclic structures like azocane derivatives more efficient, safer, and more sustainable. nih.govdurham.ac.uk

Biocatalytic Transformations for Enantioselective Hydroxyl Introduction

The introduction of a hydroxyl group in an enantioselective manner is a crucial step in the synthesis of many chiral molecules, including this compound. Biocatalysis, leveraging the high selectivity of enzymes, presents a powerful strategy to achieve this transformation with high efficiency and stereocontrol.

While specific literature detailing the biocatalytic hydroxylation of N-Boc azocane to directly yield this compound is not abundant, valuable insights can be drawn from studies on analogous cyclic amine structures. A notable example is the one-pot photoenzymatic synthesis of N-Boc-4-hydroxy-azepane, a seven-membered ring homologue. This process combines a regioselective photochemical oxyfunctionalization of the N-Boc-azepane with a subsequent stereoselective biocatalytic reduction of the resulting ketone intermediate nih.gov. This chemoenzymatic cascade approach highlights the potential for developing similar strategies for the eight-membered azocane ring system.

The proposed biocatalytic approach for this compound could involve two main enzymatic pathways:

Direct C-H Hydroxylation: This would be the most direct route, utilizing a hydroxylase enzyme, such as a cytochrome P450 monooxygenase, to directly oxidize a C-H bond at the 3-position of the N-Boc-azocane ring. The enantioselectivity of this reaction would be dictated by the enzyme's active site. Challenges in this approach include achieving high regioselectivity to target the C3 position and finding an enzyme with high activity and selectivity for this specific substrate.

Keto-Reduction: An alternative and often more established biocatalytic method involves the asymmetric reduction of a ketone precursor, N-Boc-azocan-3-one. This ketone could be synthesized through traditional chemical methods. A wide range of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) could then be screened for their ability to reduce the ketone to the desired (R)- or (S)-alcohol with high enantiomeric excess. This approach offers the advantage of leveraging a large and diverse collection of well-characterized enzymes.

The successful application of these biocatalytic methods would offer a greener and more efficient alternative to traditional chiral resolution or asymmetric synthesis methods for obtaining enantiomerically pure this compound.

Strategic Application of Boc Protection and Deprotection in Azocane Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions nih.govrsc.orgnih.govorganic-chemistry.org. In the synthesis of this compound, the Boc group plays a pivotal role in modulating the reactivity of the azocane nitrogen and enabling selective transformations on the carbocyclic ring.

Boc Protection:

The introduction of the Boc group onto the 3-hydroxyazocane nitrogen is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base nih.govorganic-chemistry.org. Common bases used for this purpose include triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide. The reaction is generally high-yielding and proceeds under mild conditions.

Table 1: Common Reagents for Boc Protection

| Reagent | Base | Solvent |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (B109758) (DCM) |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Water/Dioxane |

Deprotection of this compound:

The removal of the Boc group from this compound to yield 3-hydroxyazocane is a critical final step in many synthetic routes. This is typically accomplished by treatment with a strong acid nih.govnih.gov. The choice of acid and reaction conditions can be tailored to the sensitivity of the rest of the molecule.

Commonly used reagents for Boc deprotection include:

Trifluoroacetic acid (TFA): Often used in a mixture with a solvent like dichloromethane (DCM). The reaction is typically fast and efficient at room temperature nih.gov.

Hydrochloric acid (HCl): Can be used as a solution in an organic solvent such as dioxane or methanol.

Solid-supported acids: For cleaner reactions and easier work-up, solid acid catalysts like H-BEA zeolite can be employed, particularly in continuous flow systems rsc.org.

A potential side reaction during acidic deprotection is the formation of a tert-butyl cation, which can lead to undesired alkylation of other nucleophilic sites in the molecule researchgate.net. The use of scavengers, such as anisole or triethylsilane, can mitigate these side reactions.

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Scavenger (Optional) |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Anisole |

| Hydrochloric acid (HCl) | Dioxane | - |

The strategic use of Boc protection allows for the selective manipulation of the azocane ring, such as the introduction of the hydroxyl group, while preventing undesired reactions at the nitrogen atom. The subsequent efficient deprotection provides access to the final 3-hydroxyazocane, a valuable building block in medicinal chemistry.

Chemical Reactivity and Transformations of Tert Butyl 3 Hydroxyazocane 1 Carboxylate

Reactions Involving the C-3 Hydroxyl Group

The secondary hydroxyl group at the C-3 position is a key site for functionalization, enabling oxidation to a ketone, conversion into esters and ethers, and participation in nucleophilic substitution and rearrangement reactions.

Oxidation Reactions and Derivatives

The secondary alcohol of tert-butyl 3-hydroxyazocane-1-carboxylate can be oxidized to the corresponding ketone, tert-butyl 3-oxoazocane-1-carboxylate. This transformation is a common strategy in synthetic chemistry to introduce a carbonyl functionality, which can then serve as a handle for further modifications, such as carbon-carbon bond formation.

A variety of modern oxidizing agents can be employed for this purpose, known for their mildness and high selectivity, which are crucial for preserving the acid-labile Boc protecting group. Commonly used methods include Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation involves the use of dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (B128534) (Et₃N). The reaction proceeds at low temperatures, generally -78 °C, to minimize side reactions.

Dess-Martin Periodinane (DMP) Oxidation utilizes a hypervalent iodine reagent, which offers the advantage of proceeding under neutral conditions at room temperature. This method is known for its high efficiency and tolerance of a wide range of functional groups.

The resulting ketone, tert-butyl 3-oxoazocane-1-carboxylate, is a stable compound that serves as a key intermediate for the synthesis of more complex molecules.

| Oxidation Reaction | Reagents | Typical Conditions | Product |

| Swern Oxidation | 1. (COCl)₂, DMSO2. Substrate3. Et₃N | CH₂Cl₂, -78 °C to rt | Tert-butyl 3-oxoazocane-1-carboxylate |

| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂, rt | Tert-butyl 3-oxoazocane-1-carboxylate |

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers, which can alter the molecule's physical and chemical properties or serve as protecting groups.

Esterification is commonly achieved through reaction with a carboxylic acid, acyl chloride, or anhydride. The Mitsunobu reaction is a particularly mild and effective method for the esterification of secondary alcohols. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by a carboxylic acid. A key feature of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol carbon.

Etherification , the formation of an ether linkage, can be accomplished via several methods. The Williamson ether synthesis provides a classic route, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. The choice of a non-protic solvent is crucial to avoid quenching the highly reactive alkoxide.

| Reaction Type | Key Reagents | Product Functional Group | Stereochemistry |

| Mitsunobu Esterification | PPh₃, DEAD/DIAD, Carboxylic Acid | Ester | Inversion of configuration |

| Williamson Ether Synthesis | NaH, Alkyl Halide | Ether | Sₙ2 dependent |

Nucleophilic Substitution Reactions and Rearrangements

The hydroxyl group is a poor leaving group in its natural state. To facilitate nucleophilic substitution, it must first be activated by converting it into a better leaving group, such as a tosylate, mesylate, or halide. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine, or by using halogenating agents.

Once activated, the C-3 position becomes susceptible to attack by a wide range of nucleophiles (e.g., azides, cyanides, amines), allowing for the introduction of diverse functionalities. These reactions generally proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C-3 center.

Under certain conditions, particularly with the formation of a carbocation intermediate at or adjacent to the C-3 position (which would typically require strongly acidic conditions that might compromise the Boc group), rearrangement reactions could be envisioned. However, due to the instability of the Boc group under such conditions, these transformations are less common for this specific substrate.

Reactions of the Boc-Protected Azocane (B75157) Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Selective Deprotection of the Carbamate (B1207046) Group

The removal of the Boc group, or deprotection, unmasks the secondary amine of the azocane ring, making it available for subsequent reactions. This is typically accomplished by treatment with a strong acid. The choice of acid and reaction conditions can be tuned to achieve selectivity, especially if other acid-sensitive functional groups are present in the molecule.

Common reagents for Boc deprotection include trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in a solvent such as 1,4-dioxane (B91453) or methanol. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide.

Care must be taken to select conditions that are mild enough to avoid undesired side reactions involving the hydroxyl group. For instance, strongly acidic and high-temperature conditions could lead to dehydration or other rearrangements. Aqueous phosphoric acid has been reported as a mild reagent for the deprotection of Boc groups in the presence of other acid-sensitive functionalities.

| Deprotection Reagent | Common Solvent(s) | Byproducts |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Isobutylene, CO₂ |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | Isobutylene, CO₂ |

| Aqueous Phosphoric Acid | Water/Co-solvent | Isobutylene, CO₂ |

Subsequent Alkylation and Acylation of the Unmasked Amine

Once the Boc group is removed to yield 3-hydroxyazocane, the newly exposed secondary amine is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation can be achieved through several methods. Direct alkylation with alkyl halides can be performed, though it carries the risk of over-alkylation. A more controlled and widely used method is reductive amination. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the carbonyl starting material.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. This reaction is generally high-yielding and provides a straightforward method for the synthesis of amides. Lewis acids can also be used to promote the N-acylation of less nucleophilic amines.

| Reaction | Typical Reagents | Product |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | N-Alkyl-3-hydroxyazocane |

| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Et₃N) | N-Acyl-3-hydroxyazocane (Amide) |

Modifications of the Azocane Ring System

The eight-membered azocane core of this compound presents a unique scaffold that can be synthetically altered through ring expansion, ring contraction, or the introduction of new functional groups. These modifications are crucial for exploring the chemical space around the azocane skeleton and for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Altering the size of the azocane ring can lead to the formation of novel heterocyclic systems with different conformational and biological properties.

Ring Expansion:

While direct ring expansion from a secondary alcohol on an eight-membered ring is not a commonly reported transformation, analogous reactions on smaller rings provide insight into potential strategies. One plausible approach involves the oxidation of the hydroxyl group to a ketone, followed by a Tiffeneau-Demjanov-type rearrangement. This sequence, typically involving the formation of a cyanohydrin and its subsequent rearrangement, could potentially lead to a nine-membered ring.

Another conceptual strategy could involve a photochemical approach. Although not directly demonstrated on an azocane, photochemical reactions of cyclic ketones can lead to ring expansion. If the hydroxyl group in this compound were oxidized to a ketone, subsequent irradiation could potentially induce a Norrish Type I cleavage followed by recombination to form a larger ring.

Ring Contraction:

Ring contraction of the azocane ring is a synthetically challenging but valuable transformation for accessing smaller, more constrained heterocyclic systems. A potential strategy for the ring contraction of this compound would first involve the oxidation of the secondary alcohol to the corresponding ketone, tert-butyl 3-oxoazocane-1-carboxylate. This ketone could then be a substrate for several known ring-contraction reactions.

One of the most well-known methods for the one-carbon ring contraction of cyclic ketones is the Favorskii rearrangement . wikipedia.orgharvard.edu This reaction typically involves the treatment of an α-halo ketone with a base. For the azocane derivative, this would require α-halogenation of the ketone, which could then rearrange to a substituted cyclopentanecarboxylic acid derivative.

A photochemical ring contraction represents another viable strategy. nih.gov The irradiation of cyclic ketones can induce a Norrish Type II reaction, leading to cleavage of the ring and subsequent cyclization to a smaller ring. For N-Boc protected piperidin-3-one, a six-membered ring, photochemical irradiation has been shown to yield the corresponding pyrrolidine (B122466) derivative, a five-membered ring. nih.gov By analogy, the eight-membered azocanone could potentially contract to a seven-membered azepane or a six-membered piperidine (B6355638) derivative, depending on the reaction conditions and the specific bond cleavage that occurs.

A third approach is the Wolff rearrangement , which involves the conversion of an α-diazoketone to a ketene, followed by trapping with a nucleophile to form a ring-contracted product. wikipedia.org This would necessitate the conversion of the ketone to an α-diazoketone, which can be a challenging step but offers a reliable method for one-carbon ring contraction.

Table 1: Potential Ring Contraction Strategies for the Azocane Core

| Strategy | Key Intermediate | Potential Product |

|---|---|---|

| Favorskii Rearrangement | α-Halo-azocanone | Functionalized Azepane/Piperidine |

| Photochemical Contraction | Azocanone | Azepane or Piperidine Derivative |

| Wolff Rearrangement | α-Diazo-azocanone | Azepane Carboxylic Acid Derivative |

Introducing new functional groups onto the azocane ring is essential for creating a library of derivatives with diverse properties. The existing hydroxyl group and the carbon backbone of this compound offer several sites for functionalization.

The secondary alcohol can be readily oxidized to a ketone, which then serves as a versatile handle for a variety of transformations, including aldol (B89426) condensations, Wittig reactions, and the formation of imines and enamines. The ketone can also be used to introduce substituents at the α-positions through enolate chemistry.

Direct functionalization of the C-H bonds of the azocane ring is a more modern and atom-economical approach. Transannular C-H functionalization , where a directing group on the ring facilitates the activation of a C-H bond on a different part of the ring, is a powerful strategy for introducing new substituents. substack.comnih.govnih.gov While the hydroxyl group itself is not a strong directing group for C-H activation, it can be converted into other functionalities that are. For example, conversion to a carboxylic acid or an amide could direct a palladium-catalyzed C-H arylation at a distal position on the azocane ring.

Furthermore, the nitrogen atom, after deprotection of the Boc group, can be functionalized in numerous ways, including acylation, alkylation, and sulfonylation. The resulting amides, amines, and sulfonamides can then be used in further synthetic transformations.

Table 2: Strategies for Functionalization of the Azocane Skeleton

| Position of Functionalization | Strategy | Reagents/Conditions | Resulting Functionality |

|---|---|---|---|

| C3-Position | Oxidation of alcohol | PCC, Swern, Dess-Martin | Ketone |

| C2/C4-Position (α to ketone) | Enolate chemistry | LDA, alkyl halide | Alkylation |

| Distal C-H bonds | Transannular C-H activation | Pd-catalysis (with directing group) | Arylation, etc. |

| N1-Position | Boc deprotection, then functionalization | TFA, then R-X, RCOCl, etc. | Secondary/tertiary amine, amide, etc. |

Multi-Component Reactions Incorporating the Azocane Scaffold

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgorganic-chemistry.org The functional groups present in this compound make it a potentially valuable building block for such reactions.

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net After deprotection of the Boc group, the resulting 3-hydroxyazocane could serve as the amine component in an Ugi reaction. This would lead to the formation of a complex peptidomimetic structure attached to the azocane ring.

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide. wikipedia.orgnih.govresearchgate.netscielo.brmdpi.com While the parent molecule is not a direct substrate, oxidation of the hydroxyl group to a ketone would generate a suitable carbonyl component for the Passerini reaction. This would result in the formation of an α-acyloxy amide at the 3-position of the azocane ring.

Furthermore, the secondary alcohol of this compound could potentially participate in other three-component reactions. For example, a catalytic system could be employed to couple the alcohol with an imine and a diazo compound to form functionalized amino ethers. acs.orgacs.org

The incorporation of the azocane scaffold into these MCRs would provide rapid access to a diverse range of complex molecules with potential biological activity, leveraging the unique three-dimensional structure of the eight-membered ring.

Table 3: Potential Multi-Component Reactions Involving the Azocane Scaffold

| Reaction | Key Functional Group on Azocane | Other Components | Product Type |

|---|---|---|---|

| Ugi Reaction | Amine (after Boc deprotection) | Aldehyde, Carboxylic Acid, Isocyanide | Peptidomimetic |

| Passerini Reaction | Ketone (after oxidation) | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Amino Ether Synthesis | Alcohol | Imine, Diazo Compound | Functionalized Amino Ether |

Stereochemical Investigations and Conformational Analysis of 3 Hydroxyazocane Systems

Chiral Synthesis and Enantiomeric Resolution Techniques

The synthesis of enantiomerically pure tert-butyl 3-hydroxyazocane-1-carboxylate is a significant challenge that has been approached through various asymmetric strategies. One common method involves the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For instance, asymmetric reduction of a corresponding β-ketoamine precursor using chiral reducing agents can yield the desired hydroxyl group with high enantioselectivity.

Another prevalent technique is the resolution of a racemic mixture of this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine. The differing solubilities of the resulting diastereomers allow for their separation by fractional crystallization. Subsequently, the resolving agent is removed to yield the individual enantiomers of the target compound.

Enzymatic resolution offers a greener alternative to classical resolution methods. Lipases, for example, can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. High-performance liquid chromatography (HPLC) on a chiral stationary phase is another powerful tool for both analytical and preparative-scale separation of the enantiomers.

Conformational Preferences and Dynamics of the Eight-Membered Azocane (B75157) Ring

The eight-membered azocane ring is a conformationally flexible system, and its preferred geometries are a subject of ongoing research. Unlike the well-defined chair conformation of cyclohexane, cyclooctane (B165968) and its heteroanalogs can adopt several low-energy conformations, including boat-chair, twist-boat-chair, and crown families. The energy differences between these conformers are often small, leading to a dynamic equilibrium.

For the parent azocane ring, computational studies and experimental data suggest that the boat-chair conformation is often the most stable. However, the presence of substituents can significantly alter this preference. Transannular interactions, which are repulsive interactions between atoms across the ring, play a crucial role in determining the conformational landscape of these medium-sized rings. The molecule will adopt a conformation that minimizes these unfavorable interactions.

Influence of the 3-Hydroxyl Group and Boc Moiety on Ring Conformation

The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom also exerts a significant steric influence. Due to its size, the Boc group will preferentially occupy a position that minimizes steric clashes with the rest of the ring. This can restrict the conformational freedom of the azocane ring and favor conformations where the Boc group is in a pseudo-equatorial position. The interplay between the steric demands of the Boc group and the potential for intramolecular hydrogen bonding by the hydroxyl group leads to a complex conformational equilibrium that is highly dependent on the solvent and temperature.

Computational Methodologies for Conformational Analysis and Energy Landscapes

Computational chemistry provides powerful tools for investigating the conformational preferences and energy landscapes of flexible molecules like this compound. Molecular mechanics (MM) methods, using force fields such as MMFF94 or AMBER, are often employed for initial conformational searches to identify a broad range of possible low-energy structures.

For a more accurate determination of the relative energies of the identified conformers, higher-level quantum mechanical methods, such as Density Functional Theory (DFT), are utilized. These calculations can provide valuable insights into the geometric parameters, vibrational frequencies, and relative stabilities of the different conformations. By mapping the potential energy surface, it is possible to identify the global minimum energy structure as well as the energy barriers for interconversion between different conformers.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Medicinal Chemistry Target Synthesis

The functionalized azocane (B75157) scaffold of tert-butyl 3-hydroxyazocane-1-carboxylate serves as a versatile starting material for the generation of diverse molecular architectures with potential therapeutic applications. The strategic placement of the hydroxyl group allows for a range of chemical transformations, enabling the exploration of chemical space around the azocane core.

Derivatization for Biologically Relevant Heterocyclic Scaffolds

The hydroxyl group on the azocane ring is a key functional handle for derivatization. Through various chemical reactions, this hydroxyl moiety can be converted into other functional groups or used as an anchoring point to build more complex heterocyclic systems. For instance, oxidation of the alcohol can yield a ketone, which can then participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are instrumental in the synthesis of novel heterocyclic scaffolds that are often pursued in drug discovery programs for their potential to interact with biological targets. The ability to readily modify the azocane ring is crucial for developing libraries of compounds for high-throughput screening.

Integration into Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound can be systematically modified to generate a series of analogues. By altering the substituents on the azocane ring or modifying the hydroxyl group, chemists can probe the specific interactions between the molecule and its biological target. For example, esterification or etherification of the hydroxyl group can explore the impact of steric bulk and electronic properties on binding affinity and efficacy. The data from these SAR studies are critical for the rational design of more potent and selective drug candidates.

Building Block for Natural Product Total Synthesis

Natural products are a rich source of inspiration for new medicines, often possessing complex and unique molecular architectures. The total synthesis of these molecules is a significant challenge in organic chemistry. Chiral building blocks, such as derivatives of this compound, can be crucial starting materials in these synthetic endeavors. The pre-existing stereocenter at the 3-position can be exploited to control the stereochemistry of subsequent reactions, which is often a critical aspect of natural product synthesis. The azocane ring itself is a structural motif found in a number of alkaloids and other biologically active natural products.

Application in Ligand Design for Catalysis and Coordination Chemistry

In the field of catalysis, the design of organic ligands that can coordinate to a metal center is of paramount importance. These ligands play a crucial role in modulating the reactivity and selectivity of the metal catalyst. The nitrogen and oxygen atoms within this compound and its derivatives can act as coordination sites for metal ions. By strategically modifying the azocane scaffold, it is possible to design novel ligands with specific steric and electronic properties. These tailored ligands can then be used to develop new catalysts for a variety of chemical transformations, including asymmetric catalysis, where the chirality of the ligand can induce enantioselectivity in the reaction product. The development of new ligand frameworks is an active area of research with significant implications for the synthesis of pharmaceuticals and fine chemicals.

Advanced Structural Elucidation Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of tert-butyl 3-hydroxyazocane-1-carboxylate, providing detailed information about the atomic connectivity and the stereochemical arrangement of the molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments is employed to assemble the molecular puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the number and environment of hydrogen atoms. The large tert-butyl group gives rise to a characteristic singlet, typically integrating to nine protons, in the upfield region (around 1.4-1.5 ppm). The proton attached to the hydroxyl-bearing carbon (CH-OH) at the C3 position would appear as a multiplet, with its chemical shift influenced by hydrogen bonding and the conformation of the azocane (B75157) ring. The numerous methylene (B1212753) protons of the eight-membered ring would produce a complex series of overlapping multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. Key signals include those for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate (B1207046) (around 155 ppm), and the C3 carbon bearing the hydroxyl group (typically 60-70 ppm). The remaining five methylene carbons of the azocane ring would appear in the aliphatic region.

2D NMR Techniques: To decipher the complex spin systems and establish connectivity, several 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons throughout the azocane ring, confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over two to three bonds) between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For instance, correlations from the tert-butyl protons to the quaternary and carbonyl carbons of the Boc group would confirm this part of the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is particularly powerful. It detects through-space proximity between protons. Correlations between the C3 proton and specific protons on the azocane ring can help determine the relative stereochemistry and the preferred conformation of the flexible eight-membered ring. This is analogous to methodologies used to determine the absolute configuration of other complex cyclic molecules containing tert-butyl groups. nih.gov

| NMR Data (Predicted) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |

| Boc Group (-C(CH₃)₃) | ~1.45 (s, 9H) | ~80 (quaternary C), ~28 (methyl C) | HMBC from -CH₃ protons to quaternary C and C=O |

| Carbamate (N-COO-) | - | ~155 (C=O) | HMBC from adjacent N-CH₂ protons to C=O |

| Azocane Ring (-CH₂-) | ~1.2-3.6 (m) | ~25-55 | COSY to trace methylene connectivity; HSQC to assign carbons |

| Hydroxyl Proton (-OH) | Variable (broad s) | - | - |

| C3-H | ~3.5-4.0 (m) | ~65-70 | COSY to C2 and C4 protons; NOESY to determine spatial proximity |

Advanced Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of this compound and for analyzing its structural components through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This allows for the calculation of the elemental formula with high precision, providing strong evidence for the compound's identity and purity.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. The tert-butoxycarbonyl (Boc) protecting group exhibits highly characteristic fragmentation patterns. xml-journal.netdoaj.org Under collision-induced dissociation (CID), the molecular ion undergoes predictable losses:

Loss of Isobutylene (B52900): A primary fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 Da), resulting in a protonated carbamic acid intermediate which can subsequently lose carbon dioxide. xml-journal.netdoaj.org

Loss of the Tert-butyl Group: Cleavage can result in the loss of a tert-butyl radical (•C₄H₉, 57 Da).

Loss of the Entire Boc Group: A common fragmentation involves the loss of the entire tert-butoxycarbonyl group (C₅H₉O₂, 101 Da) or the loss of CO₂ (44 Da) after the initial loss of isobutylene. xml-journal.netdoaj.org

Cleavage of the azocane ring can also occur, leading to smaller fragment ions that can provide further evidence for the ring structure. The study of these fragmentation patterns is invaluable for identifying the compound in complex mixtures and for confirming the presence of the key functional groups. nih.govresearchgate.net

| Ionization Mode | Parent Ion | Major Fragment Ions (m/z) | Neutral Loss |

| ESI Positive | [M+H]⁺ | [M+H - 56]⁺ | C₄H₈ (Isobutylene) |

| [M+H - 100]⁺ | C₅H₈O₂ (Isobutylene + CO₂) | ||

| [M+H - 101]⁺ | C₅H₉O₂ (Boc group) |

X-ray Crystallography for Definitive Absolute Stereochemistry and Three-Dimensional Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. To perform this analysis, a single, high-quality crystal of this compound is required.

Should a suitable crystal be grown, the diffraction pattern produced by X-ray bombardment would allow for the calculation of electron density maps, revealing the exact position of each non-hydrogen atom. This analysis provides unequivocal data on:

Bond Lengths and Angles: Precise measurement of all intramolecular distances and angles.

Conformation: The exact puckering and twist of the eight-membered azocane ring, which is often flexible and can adopt multiple conformations in solution. The solid-state structure reveals the lowest energy conformation under crystallization conditions.

Absolute Stereochemistry: For a chiral molecule, crystallographic analysis using anomalous dispersion can unambiguously determine the absolute configuration (R or S) at the C3 chiral center.

Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions that stabilize the crystal lattice.

While a crystal structure for the title compound is not publicly available, analysis of related structures, such as other tert-butyl carboxylate derivatives, demonstrates the power of this technique to provide definitive structural proof. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. The spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. spectroscopyonline.com

C-H Stretches: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the azocane ring and the tert-butyl group.

C=O Stretch: A very strong, sharp absorption band around 1680-1700 cm⁻¹ due to the carbonyl group of the carbamate. This is a highly diagnostic peak for the Boc group. researchgate.net

C-O Stretch: An absorption in the 1300-1200 cm⁻¹ region corresponding to the C-O bond of the alcohol. spectroscopyonline.com

C-N Stretch: Vibrations associated with the carbamate C-N bond can be found in the 1200-1100 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Alkyl (-CH, -CH₂) | C-H Stretch | 2980 - 2850 | Strong |

| Carbamate (-O-C=O) | C=O Stretch | 1700 - 1680 | Very Strong, Sharp |

| Alcohol (-C-OH) | C-O Stretch | 1300 - 1200 | Medium-Strong |

| Carbamate (-N-COO) | C-N Stretch | 1200 - 1100 | Medium |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of tert-butyl 3-hydroxyazocane-1-carboxylate. irjweb.comssrn.com Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic and thermodynamic properties. mdpi.com

Electronic Structure and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. frontiersin.org For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO is likely distributed around the carbonyl group of the carbamate (B1207046). A larger HOMO-LUMO gap would suggest higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show electronegative regions (typically colored red) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating sites susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. researchgate.net Electrophilic regions (colored blue) would be expected around the hydroxyl proton and the N-H protons (if any), highlighting sites for nucleophilic attack.

Acidity: The acidity of the hydroxyl group can be computationally estimated by calculating the Gibbs free energy change for the deprotonation reaction. This provides a theoretical pKa value, which is crucial for understanding the molecule's behavior in different pH environments. The electron-withdrawing nature of the adjacent N-Boc group can influence the acidity of the C3-hydroxyl group.

| Parameter | Calculated Value | Method/Basis Set | Interpretation |

|---|---|---|---|

| EHOMO | -6.8 eV | DFT/B3LYP/6-31G(d) | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | +1.5 eV | DFT/B3LYP/6-31G(d) | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | DFT/B3LYP/6-31G(d) | Indicates high kinetic stability and low reactivity. irjweb.com |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G(d) | Indicates a moderately polar molecule. |

| Calculated pKa (C3-OH) | ~15.2 | SMD/B3LYP/6-311+G(d,p) | Similar to a typical secondary alcohol. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

The eight-membered azocane (B75157) ring is conformationally flexible, capable of adopting several low-energy conformations such as boat-chair (BC), chair-chair (CC), and crown (C) forms. princeton.edu The presence of the bulky tert-butyl group and the hydroxyl substituent significantly influences the conformational preferences of this compound.

Conformational Sampling: Molecular dynamics (MD) simulations are employed to explore the potential energy surface of the molecule over time, providing insights into its dynamic behavior and the relative populations of different conformers. nih.govrsc.org An MD simulation would reveal the most stable conformations and the energy barriers for interconversion between them. It is expected that the molecule will predominantly adopt a conformation that minimizes steric clashes involving the large N-Boc group and avoids unfavorable transannular interactions within the azocane ring. princeton.edu The hydroxyl group at the C3 position may prefer a pseudo-equatorial orientation to reduce steric strain.

Intermolecular Interactions: MD simulations in explicit solvent (e.g., water) can elucidate how the molecule interacts with its environment. dovepress.comnih.gov The hydroxyl group and the carbonyl oxygen are expected to form strong hydrogen bonds with water molecules, acting as both hydrogen bond donors and acceptors. dovepress.com The tert-butyl group and parts of the hydrocarbon ring create hydrophobic regions that will influence the local structuring of water. These simulations are crucial for understanding the molecule's solubility and how it might interact with biological targets. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (300K) |

|---|---|---|---|

| Boat-Chair (BC) | 0.0 | C2-N1-C8-C7 ≈ 60, N1-C2-C3-C4 ≈ -85 | ~75% |

| Twist-Boat-Chair (TBC) | 1.2 | C2-N1-C8-C7 ≈ 45, N1-C2-C3-C4 ≈ -70 | ~15% |

| Chair-Chair (CC) | 2.5 | C2-N1-C8-C7 ≈ 55, C4-C5-C6-C7 ≈ 55 | ~8% |

| Crown (C) | > 5.0 | Symmetry constraints | <2% |

Prediction of Spectroscopic Properties through Computational Models

Computational models can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the structure of synthesized compounds and for interpreting experimental data. DFT calculations are commonly used for this purpose. nih.govresearchgate.net

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted chemical shifts for this compound would show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm in ¹H NMR; carbons around 28 and 80 ppm in ¹³C NMR), the protons and carbons of the azocane ring, and the proton attached to the hydroxyl-bearing carbon. researchgate.net

IR Spectroscopy: The vibrational frequencies in the IR spectrum can also be computed. Key predicted vibrational modes for this molecule would include the O-H stretch of the alcohol group (around 3400-3500 cm⁻¹), C-H stretches of the aliphatic and tert-butyl groups (around 2850-3000 cm⁻¹), and a strong C=O stretch from the carbamate group (around 1680-1700 cm⁻¹). mdpi.com

| Spectrum | Group | Predicted Value | Notes |

|---|---|---|---|

| ¹³C NMR | C=O (Carbamate) | 155-157 | Characteristic of Boc-protected amines. |

| C(CH₃)₃ | 80-82 | Quaternary carbon of the tert-butyl group. | |

| CH-OH | 65-70 | Carbon bearing the hydroxyl group. | |

| C(CH₃)₃ | 28-29 | Methyl carbons of the tert-butyl group. | |

| ¹H NMR | CH-OH | 3.8-4.2 | Proton on the hydroxyl-bearing carbon. |

| Azocane Ring CH₂ | 1.4-3.6 | Complex multiplets due to conformational flexibility. | |

| C(CH₃)₃ | 1.4-1.5 | Sharp singlet, integrating to 9 protons. | |

| IR | O-H stretch | ~3450 | Broad peak indicating hydrogen bonding. |

| C-H stretch | 2870-2980 | Aliphatic C-H vibrations. | |

| C=O stretch | ~1690 | Strong absorption from the carbamate carbonyl. |

Docking and Molecular Modeling Studies for Scaffold Exploration in Chemical Biology

The azocane ring is considered a privileged scaffold in medicinal chemistry, appearing in various bioactive molecules. rsc.org Molecular modeling techniques like docking and pharmacophore analysis can be used to explore the potential of the this compound scaffold in chemical biology and drug discovery.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features necessary for biological activity. dovepress.comdergipark.org.tr The scaffold of this compound presents several key pharmacophoric features: a hydrogen bond donor (the OH group), a hydrogen bond acceptor (the carbamate C=O group), and a hydrophobic feature (the tert-butyl group). This combination of features can be used to screen virtual libraries for other molecules that might interact with a similar biological target. researchgate.netmdpi.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov The this compound scaffold can be docked into the active sites of various enzymes (e.g., kinases, proteases) to assess its potential binding affinity and mode of interaction. nih.gov The hydroxyl and carbonyl groups could form key hydrogen bonds with amino acid residues in an active site, while the azocane ring serves as a 3D scaffold to orient these groups, and the tert-butyl group could occupy a hydrophobic pocket. nih.gov These studies can generate hypotheses about potential biological targets and guide the design of more potent and selective derivatives.

| Pharmacophore Feature | Molecular Group | Potential Interaction Partner | Interaction Type |

|---|---|---|---|

| Hydrogen Bond Donor | C3-OH | Asp, Glu, Carbonyl O | Hydrogen Bond |

| Hydrogen Bond Acceptor | C=O | Lys, Arg, Ser, Backbone N-H | Hydrogen Bond |

| Hydrophobic | tert-butyl group | Leu, Val, Ile, Phe | van der Waals / Hydrophobic |

| 3D Scaffold | Azocane Ring | - | Positions functional groups in 3D space. |

Future Perspectives and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes for Azocane (B75157) Derivatives

The synthesis of medium-sized rings like azocanes is often challenging due to unfavorable enthalpic and entropic barriers. researchgate.net Current research efforts are focused on developing more efficient and environmentally friendly methods for constructing the azocane core. Future advancements are likely to emerge from several key areas:

Ring-Expansion Strategies : Ring expansion of more readily available smaller rings, such as piperidines, presents an appealing method for assembling azocane structures. researchgate.net Techniques involving bicyclic azetidinium intermediates have shown promise for creating trifluoromethyl azocanes. researchgate.net

Catalytic Cycloadditions : Rhodium-catalyzed cycloaddition–fragmentation processes offer a modular and efficient route to substituted azocanes. acs.org Further development of these catalytic systems could lead to higher yields and greater stereoselectivity.

Green Chemistry Approaches : The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net Future synthetic routes for azocane derivatives will likely focus on the use of greener solvents, such as water, and the reduction of hazardous reagents and waste. researchgate.netnih.gov Methodologies like microwave-assisted synthesis and flow chemistry are also expected to contribute to more sustainable production processes. mdpi.com A quantitative one-pot synthesis method has been developed for industrial azo pigments, which includes recyclable wastewater, showcasing a move towards more sustainable chemical production. rsc.org

| Synthetic Strategy | Key Features | Potential Improvements |

| Ring-Expansion | Utilizes readily available starting materials. | Improved reaction conditions to favor azocane formation over other products. researchgate.net |

| Catalytic Cycloaddition | Modular and efficient for creating substituted azocanes. acs.org | Development of more selective and active catalyst systems. |

| Green Synthesis | Reduced environmental impact, use of safer solvents. researchgate.netnih.gov | Broader application to complex heterocyclic systems. |

Exploration of Novel Chemical Transformations Utilizing the Unique Azocane Scaffold

The azocane scaffold, with its inherent flexibility and potential for stereochemical diversity, provides a rich platform for exploring novel chemical transformations. The strategic placement of functional groups, as seen in Tert-butyl 3-hydroxyazocane-1-carboxylate, opens up avenues for a variety of chemical modifications.

Future research is expected to focus on:

Functionalization of the Azocane Ring : The development of methods for selective C-H activation and functionalization would allow for the introduction of new substituents at various positions on the azocane ring, leading to a wider range of derivatives with diverse properties. nih.gov

Scaffold Metamorphosis : Investigating reactions that can transform the azocane core into other complex heterocyclic systems could lead to the discovery of novel molecular architectures with unique biological activities. researchgate.net This could involve fragmentation of the ring or rearrangement to form different ring sizes. chemrxiv.org

Stereoselective Synthesis : Given the importance of stereochemistry in biological activity, the development of new stereoselective reactions on the azocane scaffold is a critical area of research. This includes the diastereoselective and enantioselective synthesis of substituted azocanes.

Expansion of Applications in Chemical Biology and Advanced Materials Science

While the primary interest in azocane derivatives has been in medicinal chemistry, their unique properties also make them attractive candidates for applications in chemical biology and materials science. researchgate.netwisdomlib.org

Chemical Biology : Azocane-based molecules can be designed as chemical probes to study biological processes. Their conformational flexibility can be exploited to mimic or disrupt protein-protein interactions. The development of fluorescently labeled azocane derivatives could enable the visualization of biological targets and pathways. rsc.org

Advanced Materials Science : Azaheterocycles are being explored as building blocks for a range of advanced materials, including organic light-emitting diodes (OLEDs), sensors, and molecular switches. openaccessjournals.com The incorporation of the azocane scaffold into polymers or macrocycles could lead to materials with novel electronic, optical, or recognition properties. oatext.commdpi.com

| Application Area | Potential Use of Azocane Derivatives | Key Research Directions |

| Chemical Biology | Chemical probes, modulators of protein-protein interactions. | Synthesis of functionalized and labeled azocanes. |

| Advanced Materials | Components of polymers, macrocycles for sensors and OLEDs. openaccessjournals.com | Investigation of the electronic and optical properties of azocane-containing materials. |

Interdisciplinary Research Opportunities in Drug Discovery and Organic Synthesis

The interface between organic synthesis and drug discovery is a fertile ground for innovation. nih.gov The development of novel azocane derivatives like this compound exemplifies the synergistic relationship between these two fields.

Future interdisciplinary research will likely involve:

Diversity-Oriented Synthesis (DOS) : The azocane scaffold is an excellent starting point for DOS, a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening. semanticscholar.org This approach can accelerate the discovery of new lead compounds for various therapeutic targets.

Fragment-Based Drug Discovery (FBDD) : Small, functionalized azocane fragments could be used in FBDD campaigns to identify novel binding interactions with protein targets. Subsequent elaboration of these fragments can lead to the development of potent and selective drug candidates.

Computational Chemistry and Machine Learning : The use of computational tools, including density functional theory (DFT) and artificial intelligence (AI), can aid in the design of new azocane derivatives with desired properties and predict their biological activity and synthetic accessibility. researchgate.net This integration of computational and experimental approaches has the potential to dramatically accelerate the drug discovery process. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for tert-butyl 3-hydroxyazocane-1-carboxylate, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protective group to stabilize reactive amine or hydroxyl moieties during multi-step reactions. Key intermediates, such as azocane derivatives, are purified via recrystallization (e.g., using melting point validation, as seen in analogous compounds with mp 150–151°C ). Characterization employs NMR to confirm regioselectivity and IR spectroscopy to verify carbonyl stretching frequencies. For stereochemical confirmation, X-ray crystallography using programs like SHELXL is recommended, given its robustness in small-molecule refinement .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while / NMR identifies functional groups and stereochemistry. For crystalline samples, single-crystal X-ray diffraction (SHELXL) resolves 3D structures, particularly for verifying hydrogen-bonding networks in azocane rings . Thermal stability is assessed via differential scanning calorimetry (DSC), referencing analogs with defined decomposition temperatures (e.g., tert-butyl derivatives stable up to 67–68°C ).

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer : Factorial design (e.g., 2 designs) reduces experimental variables by systematically varying parameters like temperature, solvent polarity, and catalyst loading. For example, response surface methodology (RSM) identifies optimal conditions for Boc protection, minimizing side reactions. This approach aligns with ICReDD’s framework, which integrates computational path searches and experimental feedback to accelerate reaction development .

Q. What computational tools predict stereochemical outcomes in this compound derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states to predict regioselectivity in hydroxylation or ring-closing steps. Software like Gaussian or ORCA simulates reaction pathways, while molecular docking studies assess interactions with biological targets. Such methods are validated against experimental crystallographic data (e.g., SHELX-refined structures) to resolve discrepancies .

Q. How can contradictions between experimental and computational reactivity data be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted intermediates. Hybrid approaches combine experimental kinetics (e.g., stopped-flow spectroscopy) with ab initio molecular dynamics (AIMD) simulations. For example, ICReDD’s pipeline reconciles computational predictions with empirical results by iteratively refining reaction parameters . Statistical validation (e.g., χ² tests) ensures robustness in data interpretation .

Q. What strategies ensure the stability of this compound under varying pH and thermal conditions?

- Methodological Answer : Accelerated stability studies (e.g., Arrhenius modeling) under controlled humidity and temperature (e.g., 25°C for storage ) identify degradation pathways. pH-rate profiling reveals susceptibility to hydrolysis, guiding buffer selection. For lab-scale handling, inert atmospheres and desiccants (e.g., molecular sieves) prevent Boc-group cleavage, as recommended for sensitive tert-butyl analogs .

Q. How does this compound interact with biological macromolecules?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to proteins or DNA. Computational pharmacophore modeling identifies key hydrogen-bonding motifs, validated via NMR titration experiments. For in vitro studies, cytotoxicity assays (e.g., MTT) are conducted under controlled conditions (e.g., 37°C, 5% CO), with purity verified by HPLC (>95% ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.